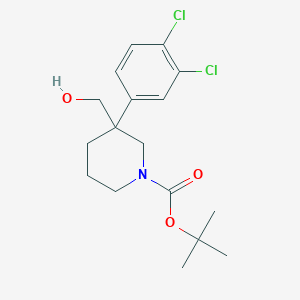
3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester is a synthetic organic compound that belongs to the class of piperidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzene and piperidine derivatives. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the piperidine ring.
Esterification: reactions to form the tert-butyl ester group.
Hydroxymethylation: to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure the reaction proceeds efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The dichlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: for substitution reactions, such as amines or thiols.
Major Products
Oxidation: Formation of 3-(3,4-Dichlorophenyl)-3-(2-carboxylic acid)-1-piperidinecarboxylic Acid tert-Butyl Ester.
Reduction: Formation of 3-(phenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.
Study of reaction mechanisms: Helps in understanding the behavior of piperidine derivatives in various chemical reactions.
Biology
Biological activity studies: Investigated for potential antimicrobial, antiviral, and anticancer properties.
Medicine
Drug development: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry
Material science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dichlorophenyl)-1-piperidinecarboxylic Acid tert-Butyl Ester: Lacks the hydroxymethyl group.
3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid: Lacks the tert-butyl ester group.
Uniqueness
The presence of both the hydroxymethyl group and the tert-butyl ester group in 3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester may confer unique chemical properties and biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C17H23Cl2NO3 |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
tert-butyl 3-(3,4-dichlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23Cl2NO3/c1-16(2,3)23-15(22)20-8-4-7-17(10-20,11-21)12-5-6-13(18)14(19)9-12/h5-6,9,21H,4,7-8,10-11H2,1-3H3 |
Clé InChI |
MBYHAXSSAQSVNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)(CO)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



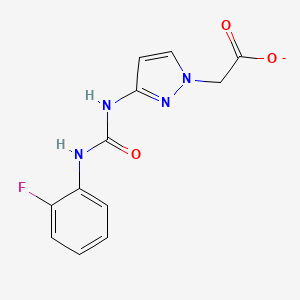
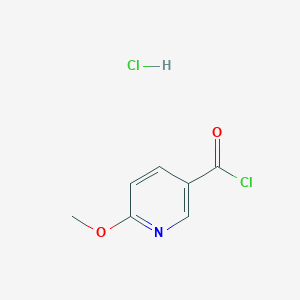

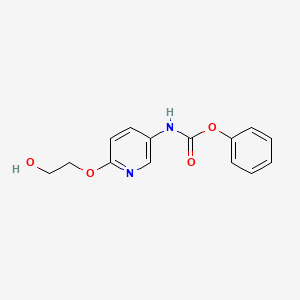
![4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)
![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)
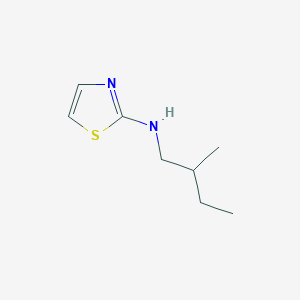
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid](/img/structure/B13862146.png)

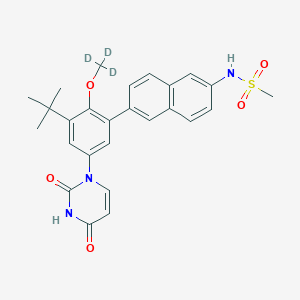
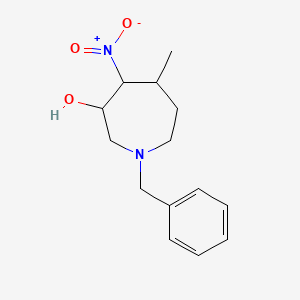
![1-[3-(Benzyloxy)propyl]indoline](/img/structure/B13862171.png)
![Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13862179.png)
